2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one is a heterocyclic compound that features a triazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one typically involves the formation of the triazolopyrazine core followed by chlorination and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination using reagents such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The triazolopyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one has several applications in scientific research:
Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to alterations in cellular processes, such as cell cycle progression or apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial properties.
Triazolothiadiazine Derivatives: Known for their diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other triazolopyrazine derivatives .
Properties
IUPAC Name |
2-chloro-1-(2-methyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c1-6(10)9(15)13-3-4-14-8(5-13)11-7(2)12-14/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEZQGXNKUNUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCN(CC2=N1)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.